![molecular formula C18H17N3O3 B2698380 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1024372-12-0](/img/structure/B2698380.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a nitrophenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include determining its melting point, and analyzing its NMR, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Agonist
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide shows potential as a prejunctional dopamine receptor agonist. In research, it inhibited the constrictor response to electrical stimulation in rabbit ear arteries, suggesting potential applications in neurological and cardiovascular research (Gallagher et al., 1985).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Compounds containing a similar structure have shown anticancer, anti-inflammatory, and analgesic activities in studies. Such properties are particularly relevant in the development of new therapeutic agents for treating cancer, inflammation, and pain (Rani et al., 2014).
Synthesis in Drug Development
- The synthesis and characterization of this compound and its derivatives are integral to drug development, particularly for antimalarial drugs. Its chemoselective monoacetylation plays a crucial role in the natural synthesis of these drugs (Magadum & Yadav, 2018).
Non-Linear Optical Material
- This compound is also explored as an organic non-linear optical material, which has applications in photonics and telecommunications. Its crystallization and molecular structure are of particular interest in the study of optical materials (Mahalakshmi et al., 2002).
Cytotoxic and Antiallergic Properties
- Derivatives of this compound have been studied for their cytotoxic and antiallergic properties. This research is particularly relevant in the development of new treatments for allergies and cancer (Modi et al., 2011; Menciu et al., 1999).
Molecular Docking Analysis
- The compound's structure has been analyzed through molecular docking studies, which helps in understanding its interaction with biological targets. This is crucial in drug design and development for various diseases (Sharma et al., 2018).
Wirkmechanismus
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed biological effects .
Biochemical Pathways
Based on the known biological activities of indole derivatives, it can be speculated that the compound may influence a variety of pathways related to inflammation, viral replication, cancer progression, and other processes .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that the compound likely exerts a variety of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, and cancer progression .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDMYMKUAGGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
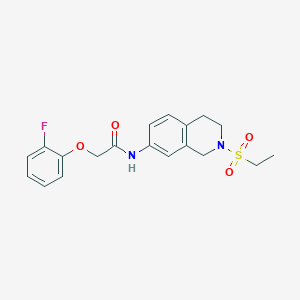


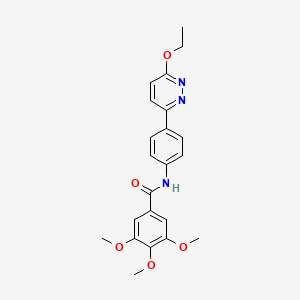
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

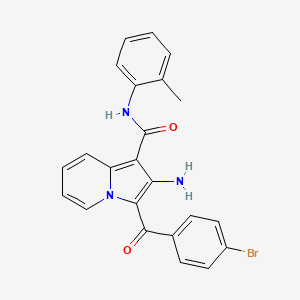

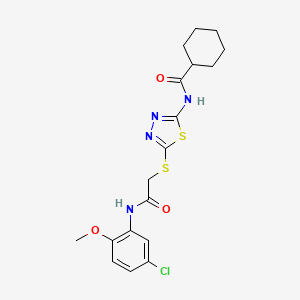
![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)
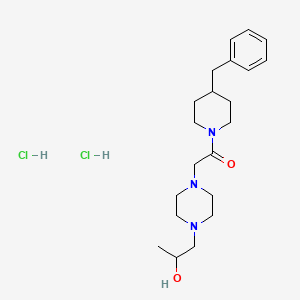
![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)